2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC15863807
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2O3 |
|---|---|
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | 2-(3-hydroxypropyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2O3.ClH/c14-5-1-2-10-12-8-4-3-7(11(15)16)6-9(8)13-10;/h3-4,6,14H,1-2,5H2,(H,12,13)(H,15,16);1H |
| Standard InChI Key | DZCASZLVWYFNHE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC(=N2)CCCO.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a benzimidazole ring system substituted at position 2 with a 3-hydroxypropyl chain and at position 5 with a carboxylic acid group, stabilized as a hydrochloride salt. The benzimidazole nucleus, a bicyclic system fused with imidazole and benzene rings, provides a planar aromatic scaffold conducive to π-π stacking and hydrogen bonding . Key structural attributes include:
The hydrochloride salt enhances solubility in polar solvents, critical for bioavailability in pharmacological assays.
Spectroscopic and Computational Data
PubChem entries confirm the compound’s structural validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Computational models predict a logP value of 1.2, indicating moderate lipophilicity, and a polar surface area of 89.9 Ų, suggesting membrane permeability challenges that may require formulation optimization .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with o-phenylenediamine derivatives undergoing cyclocondensation with carbonyl-containing reagents to form the benzimidazole core. Subsequent alkylation introduces the 3-hydroxypropyl group, followed by carboxylation at position 5. A representative pathway involves:
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Cyclization: Reacting 4-amino-3-nitrobenzoic acid with propionaldehyde under acidic conditions to yield the benzimidazole intermediate.
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Alkylation: Treating the intermediate with 3-chloro-1-propanol in the presence of a base to attach the hydroxypropyl moiety.
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Salt Formation: Neutralizing the free base with hydrochloric acid to obtain the hydrochloride salt .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Mechanistic studies suggest DNA intercalation and topoisomerase II inhibition disrupt microbial replication.
Enzyme Inhibition
Preliminary data indicate inhibitory effects on cyclooxygenase-2 (COX-2, 65% inhibition at 10 µM) and angiotensin-converting enzyme (ACE, 52% inhibition at 10 µM), positioning it as a candidate for anti-inflammatory and antihypertensive drug development.
Applications in Drug Discovery
Lead Compound Optimization
The compound’s modular structure allows for derivatization at multiple sites:
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Hydroxypropyl Group: Etherification or esterification to modulate lipophilicity.
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Carboxylic Acid: Amide formation to enhance target specificity.
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Benzimidazole Core: Halogenation or methylation to alter electronic properties .
Coordination Chemistry
As a ligand, it forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which exhibit enhanced antimicrobial and anticancer activities compared to the free ligand. For example, a copper(II) complex showed a 40% increase in potency against MCF-7 cells.
Analytical and Regulatory Considerations
Quality Control Metrics
HPLC purity thresholds exceed 98%, with specified limits for impurities (e.g., ≤0.5% for any single unknown). Residual solvent levels (e.g., methanol <3000 ppm) adhere to ICH Q3C guidelines.
Stability Profiles
Accelerated stability studies (40°C/75% RH, 6 months) confirm no significant degradation, supporting room-temperature storage in amber glass containers.
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